molecular formula C20H19NO4 B6422339 N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide CAS No. 950335-77-0

N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide

Cat. No. B6422339
CAS RN: 950335-77-0
M. Wt: 337.4 g/mol
InChI Key: FFSFZFQJRZKCFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide, also known as NEMBC, is a synthetic compound that has a wide range of applications in the scientific research field. It is a white crystalline powder with a melting point of 154-156°C and a purity of more than 99%. NEMBC has been studied extensively for its potential uses in medicine, biochemistry, and other scientific research applications. It has been used as a tool to study the biochemical and physiological effects of certain drugs and compounds, and has also been used in laboratory experiments to study the mechanism of action of certain drugs and compounds.

Mechanism of Action

N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide acts as a competitive inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. By inhibiting AChE, N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide increases the amount of acetylcholine in the body, which can have a variety of effects on the central nervous system. In addition, N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide has been shown to act as an agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase the amount of acetylcholine in the body, which can have a variety of effects on the central nervous system. In addition, N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide has been shown to act as an agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior. Furthermore, N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide has been shown to increase the release of dopamine in the brain, which can have a variety of effects on the reward system.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide has a number of advantages for use in laboratory experiments. It is a relatively stable compound with a high melting point, and it is also relatively inexpensive to synthesize. In addition, it is a relatively safe compound to work with, as it has low toxicity and is not a carcinogen. However, there are some limitations to using N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide in laboratory experiments. For example, it is a relatively slow-acting compound, and it can also cause some side effects such as nausea and dizziness.

Future Directions

1. Further research into the effects of N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide on the cardiovascular system, as well as the effects of N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide on the immune system.
2. Further research into the effects of N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide on the endocrine system, as well as the effects of N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide on the metabolism.
3. Further research into the long-term effects of N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide on the body, as well as the effects of N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide on the brain.
4. Further research into the potential therapeutic uses of N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide, as well as the potential uses of N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide in the treatment of certain diseases and conditions.
5. Further research into the potential uses of N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide in drug development, as well as the potential uses of N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide in the development of new drugs.
6. Further research into the potential applications of N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide in biotechnology, as well as the potential applications of N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide in the development of new biotechnologies.
7. Further research into the potential uses of N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide in the food industry, as well as the potential uses of N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide in the development of new food products.
8. Further research into the potential uses of N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide in the cosmetics industry, as well as the potential uses of N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide in the development of new cosmetic products.
9. Further research into the potential uses of N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide in the pharmaceutical industry, as well as the potential uses of N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide in the development of new pharmaceuticals.
10. Further research into the potential uses of N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide in the agricultural industry, as well as the potential uses of N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide in the development of new agricultural products.

Synthesis Methods

N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide is synthesized by a process called “alkylation”, which involves the reaction of benzoxepine with an alkyl halide. The reaction of benzoxepine with ethyl bromide yields N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction is then quenched with aqueous acid, and the product is then isolated by filtration and purified by recrystallization.

Scientific Research Applications

N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide has been used in a variety of scientific research applications, including in the study of the biochemical and physiological effects of certain drugs and compounds, as well as in laboratory experiments to study the mechanism of action of certain drugs and compounds. It has also been used to study the effects of certain drugs on the central nervous system, as well as the effects of certain drugs on the cardiovascular system. In addition, N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide has been used to study the effects of certain drugs on the immune system, as well as the effects of certain drugs on the endocrine system.

properties

IUPAC Name

N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-3-24-17-6-4-16(5-7-17)21-20(22)14-10-11-25-19-9-8-18(23-2)13-15(19)12-14/h4-13H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSFZFQJRZKCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide

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